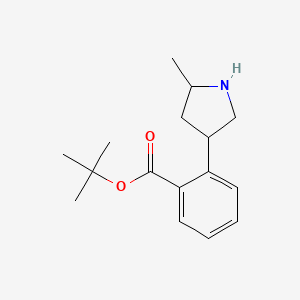
tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate: is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is a benzoate ester derivative, which is often used in various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. One common method is the transesterification of β-keto esters, which can be achieved using catalysts like iron sulfate or copper sulfate . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other ester derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate
- tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
tert-butyl 2-(5-methylpyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-11-9-12(10-17-11)13-7-5-6-8-14(13)15(18)19-16(2,3)4/h5-8,11-12,17H,9-10H2,1-4H3 |
Clé InChI |
XNNNSOXOHSZSGF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1)C2=CC=CC=C2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)

![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
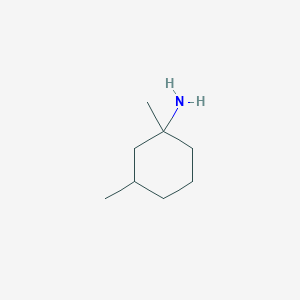



![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
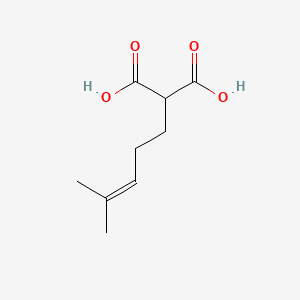
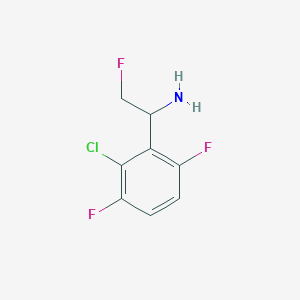
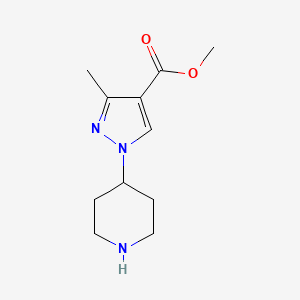
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
